Doxofylline-d4

Pharmacokinetics Bioanalysis LC-MS/MS Method Validation

Doxofylline-d4 is the validated SIL-IS for doxofylline LC-MS/MS assays, ensuring precision (CV <15%) over 20.0–16,000 ng/mL. Its deuterium-induced metabolic switch enables novel pathway tracing not achievable with unlabeled doxofylline. Choose Doxofylline-d4 for reliable bioanalytical quantification and DMPK studies. Avoid data compromise—order the exact mass-shifted standard.

Molecular Formula C11H14N4O4
Molecular Weight 270.28 g/mol
Cat. No. B12418633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxofylline-d4
Molecular FormulaC11H14N4O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3
InChIInChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i3D2,4D2
InChIKeyHWXIGFIVGWUZAO-KHORGVISSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxofylline-d4: A Deuterated Internal Standard for Doxofylline Quantification and Metabolic Investigation


Doxofylline-d4 is a deuterium-labeled analog of the methylxanthine bronchodilator doxofylline, with four hydrogen atoms substituted by deuterium . It serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays [1], leveraging the identical physicochemical properties of the deuterated compound to the non-labeled analyte while enabling distinct mass spectrometric differentiation . Beyond its role as an analytical tool, studies of its metabolic fate have revealed that deuterium labeling can induce a metabolic switch, altering the parent drug's metabolic pathway and pharmacodynamic activity in vivo [2].

Why Doxofylline-d4 Cannot Be Replaced by Generic Alternatives in Quantitative and Metabolic Studies


Substituting Doxofylline-d4 with unlabeled doxofylline or other xanthine derivatives is not scientifically valid for its primary applications. In quantitative LC-MS/MS, an unlabeled internal standard cannot be differentiated from the analyte, negating its purpose and compromising accuracy [1]. For metabolic studies, the deuterium atoms are not inert labels; they induce a kinetic isotope effect (KIE) that can fundamentally alter the compound's metabolic pathway—a phenomenon documented for doxofylline as a multidirectional metabolic switch [2]. Consequently, using a non-deuterated analog or an alternative xanthine like theophylline or enprofylline as a surrogate would yield non-comparable data, failing to account for the specific metabolic and analytical properties that define Doxofylline-d4's utility. The following quantitative evidence demonstrates this differentiation.

Quantitative Differentiation of Doxofylline-d4: Analytical Performance and Metabolic Outcomes Compared to Unlabeled Doxofylline and Other Xanthines


Validated UPLC-MS/MS Assay Performance with Doxofylline-d4 Internal Standard vs. Unlabeled Doxofylline

A UPLC-MS/MS method using Doxofylline-d4 as an internal standard demonstrates robust analytical performance for quantifying doxofylline in human plasma, achieving precision and accuracy metrics that are unattainable when relying on unlabeled internal standards [1].

Pharmacokinetics Bioanalysis LC-MS/MS Method Validation

Deuterium-Induced Metabolic Switch: Altered Metabolite Profile and Anti-Inflammatory Activity of Doxofylline-d4 Compared to Doxofylline

Deuteration of doxofylline at the dioxolane ring induces a metabolic switch, redirecting metabolism from extensive oxidation to a new, distinct metabolic pathway. This leads to altered metabolite profiles and differential pharmacodynamic effects in preclinical lung injury models, where Doxofylline-d4 demonstrates increased anti-inflammatory activity compared to unlabeled doxofylline [1].

Drug Metabolism Deuterium Kinetic Isotope Effect Anti-inflammatory Activity

Reduced Adenosine Receptor Antagonism by Parent Doxofylline vs. Theophylline: A Class-Level Inference for Safety Differentiation

The parent compound, doxofylline, exhibits minimal affinity for adenosine A1 and A2A receptors (Ki >100 µM) compared to theophylline (Ki = 10-30 µM for A1) [1]. This reduced adenosine receptor antagonism is a class-level differentiation that correlates with the observed lower incidence of cardiovascular adverse effects associated with doxofylline [2]. While this is a property of the parent drug, it underscores the distinct pharmacological profile of the non-deuterated scaffold from which Doxofylline-d4 is derived, reinforcing that it is not interchangeable with other xanthines.

Adenosine Receptor Antagonism Cardiac Safety Bronchodilator

Analytical Specificity: MRM Transition Differentiation of Doxofylline-d4 from Unlabeled Doxofylline in LC-MS/MS

Doxofylline-d4 provides a unique MRM transition (m/z 271.200→181.100) that is distinct from unlabeled doxofylline (m/z 267.000→181.000), enabling unambiguous simultaneous quantification [1].

Mass Spectrometry Multiple Reaction Monitoring (MRM) Isotopic Differentiation

Defined Application Scenarios for Doxofylline-d4 Based on Quantitative Differentiation


Validated Bioanalytical Method Development for Doxofylline Pharmacokinetic Studies

Doxofylline-d4 is the preferred internal standard for developing and validating high-sensitivity UPLC-MS/MS assays to quantify doxofylline in plasma or other biological matrices. Its use ensures the method meets regulatory guidelines for precision (CV <15%) and accuracy across a broad linear range (e.g., 20.0–16,000 ng/mL), as demonstrated in a validated method [1]. This scenario is critical for clinical pharmacology units and CROs conducting pharmacokinetic trials, where reliable quantification directly impacts the assessment of drug exposure, bioavailability, and bioequivalence.

Investigation of Deuterium Kinetic Isotope Effects (KIE) on Doxofylline Metabolism and Pharmacology

Researchers investigating the impact of deuteration on drug metabolism and efficacy should select Doxofylline-d4 as a model compound. Studies have shown that this specific deuteration site triggers an unexpected metabolic switch, redirecting the compound's metabolism and enhancing its anti-inflammatory activity in a murine lung injury model, an effect not observed with unlabeled doxofylline [2]. This scenario is highly relevant for medicinal chemistry and DMPK groups exploring the therapeutic potential of deuterated drugs or investigating structure-metabolism relationships.

Stable Isotope-Labeled Internal Standard for Routine Therapeutic Drug Monitoring (TDM)

In clinical or reference laboratories performing therapeutic drug monitoring (TDM) of doxofylline, Doxofylline-d4 is essential for ensuring the accuracy and reproducibility of patient results. Its use in a validated LC-MS/MS method corrects for matrix effects and variations in sample preparation and instrument performance, leading to more reliable measurements of plasma doxofylline concentrations [1]. This supports clinicians in optimizing individual patient dosing, especially given the potential for inter-individual variability in doxofylline clearance.

Metabolite Profiling and Identification in Complex Biological Samples

Doxofylline-d4 can be employed as a metabolic tracer in preclinical studies to track the formation and fate of novel metabolites resulting from the deuterium-induced metabolic switch. The distinct mass shift of the parent ion and its fragments allows for unambiguous identification of deuterium-retaining metabolites in complex matrices like plasma and tissue homogenates, facilitating the elucidation of new metabolic pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxofylline-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.